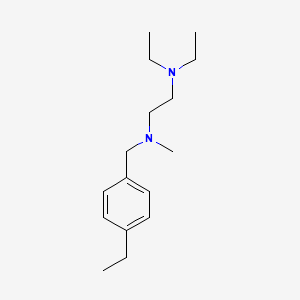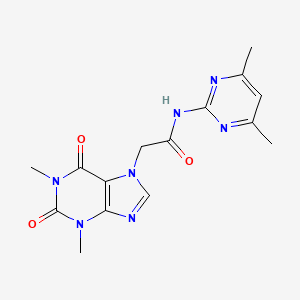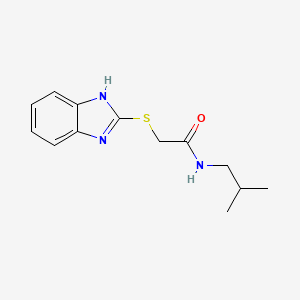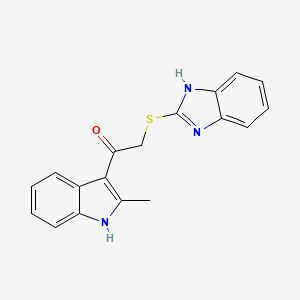
N,N-diethyl-N'-(4-ethylbenzyl)-N'-methyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N'-(4-ethylbenzyl)-N'-methyl-1,2-ethanediamine, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture as a potential alternative to the toxic insecticides used during World War II. Since then, DEET has become the most effective and widely used insect repellent in the world.
Mechanism of Action
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the insect's ability to detect lactic acid, carbon dioxide, and other chemicals emitted by humans. This makes it difficult for insects to locate and bite humans.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized by the liver. Studies have shown that DEET does not cause significant harm to the nervous system or other organs in humans. However, excessive use of DEET can cause skin irritation and allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
DEET is a highly effective insect repellent, making it an essential tool in the study of insect behavior and disease transmission. However, its strong odor and potential toxicity can interfere with some experiments. Researchers must take care to use DEET in appropriate concentrations and to control for any potential confounding factors.
Future Directions
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Study of the long-term effects of DEET exposure on human health.
3. Investigation of the mechanism of action of DEET and its potential applications in other fields, such as drug development.
4. Study of the impact of DEET on non-target organisms, such as bees and other beneficial insects.
5. Development of new methods for delivering DEET, such as slow-release formulations, to increase its effectiveness and reduce the need for frequent reapplication.
Synthesis Methods
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with methylamine in the presence of ethylene diamine. The resulting compound is then purified through distillation and recrystallization to obtain pure DEET.
Scientific Research Applications
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insect's ability to detect human skin, making it less attractive to them. This property has made DEET an essential tool in the fight against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
properties
IUPAC Name |
N',N'-diethyl-N-[(4-ethylphenyl)methyl]-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-5-15-8-10-16(11-9-15)14-17(4)12-13-18(6-2)7-3/h8-11H,5-7,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUMEXYEWXJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-[(4-ethylphenyl)methyl]-N-methylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)

![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)

![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)